

genetic basis of 2-oxoadipic aciduria

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An In-depth Technical Guide on the Genetic Basis of **2-Oxoadipic Aciduria**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-oxoadipic aciduria is a rare autosomal recessive metabolic disorder characterized by the accumulation of **2-oxoadipic acid** and 2-aminoadipic acid. This guide provides a comprehensive overview of the genetic underpinnings of this condition, focusing on the core molecular basis, diagnostic methodologies, and the functional consequences of the identified genetic variants. The primary genetic cause has been identified as mutations in the DHTKD1 gene, which encodes a critical component of the 2-oxoadipate dehydrogenase complex. This document summarizes the key mutations, their impact on enzyme function, and the experimental protocols used to elucidate these mechanisms, providing a technical resource for researchers and professionals in the field of metabolic disorders and drug development.

The Core Genetic Basis: DHTKD1 Gene Mutations

The principal genetic cause of **2-oxoadipic aciduria** is the presence of biallelic mutations in the Dehydrogenase E1 and Transketolase Domain Containing 1 (DHTKD1) gene.^{[1][2][3][4]} This gene is located on chromosome 10p14.^[5] The inheritance pattern of **2-oxoadipic aciduria** is autosomal recessive, meaning that an affected individual must inherit a mutated copy of the DHTKD1 gene from both parents.^{[1][4][6]}

The DHTKD1 gene encodes the E1a subunit of the mitochondrial 2-oxoadipate dehydrogenase complex (OADHC).^{[7][8][9]} This complex is essential for the oxidative decarboxylation of 2-

oxoadipate to glutaryl-CoA, a key step in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[5][7][9] Mutations in DHTKD1 impair the function of this complex, leading to the accumulation of upstream metabolites, primarily 2-oxoadipate and its transamination product, 2-aminoadipate, in bodily fluids.[1][5]

The 2-Oxoadipate Dehydrogenase Complex (OADHC)

The OADHC is a multi-enzyme complex with structural and functional similarities to other mitochondrial 2-oxoacid dehydrogenase complexes like the pyruvate dehydrogenase complex (PDC) and the 2-oxoglutarate dehydrogenase complex (OGDC).[8] It consists of three core components:

- E1a (2-oxoadipate dehydrogenase): Encoded by DHTKD1, this thiamine pyrophosphate (TPP)-dependent component is responsible for the decarboxylation of 2-oxoadipate.[8][10]
- E2o (Dihydrolipoyl succinyltransferase): Shared with the OGDC, this component transfers the glutaryl group to coenzyme A.[8]
- E3 (Dihydrolipoyl dehydrogenase): A common component to all 2-oxoacid dehydrogenase complexes, it reoxidizes the dihydrolipoamide cofactor.[8]

Mutations in DHTKD1 directly compromise the function of the E1a subunit, thereby disrupting the entire catalytic process of the OADHC.[10]

Pathophysiology and Clinical Manifestations

The dysfunction of the OADHC due to DHTKD1 mutations leads to the accumulation of **2-oxoadipic acid** and 2-aminoadipic acid.[1][5] While the precise pathogenic mechanisms are not fully elucidated, it is believed that the buildup of these metabolites may contribute to mitochondrial dysfunction and oxidative stress.[5]

The clinical presentation of individuals with **2-oxoadipic aciduria** is highly variable.[5][7] A significant portion of individuals identified through metabolic screening are asymptomatic.[5] When symptoms are present, they can range from mild to severe and may include:

- Developmental delay[5]

- Intellectual disability[5]
- Hypotonia[5]
- Ataxia[5]
- Epilepsy[5]
- Behavioral disorders[5]

It is important to note that mutations in DHTKD1 have also been associated with other neurological conditions, such as Charcot-Marie-Tooth disease type 2Q, highlighting the critical role of this gene in neurological function.[7][11]

Quantitative Data Summary

The following tables summarize the identified mutations in the DHTKD1 gene and the resulting biochemical phenotype.

Table 1: Documented Mutations in the DHTKD1 Gene Causing 2-Oxoadipic Aciduria

Mutation (cDNA nomenclature)	Mutation (Protein nomenclature)	Type of Mutation	Reference
c.1A>G	p.Met1?	Initiating Methionine Mutation	[1][2]
c.2185G>A	p.Gly729Arg	Missense	[1][2][5]
c.1228C>T	p.Arg410	Nonsense	[1][2]
c.1455T>G	p.Tyr485	Nonsense	[11]
c.2143C>T	p.Arg715Cys	Missense	[5]
c.915G>C	p.Gln305His	Missense	[5]

Table 2: Biochemical Phenotype in Individuals with DHTKD1 Mutations

Metabolite	Body Fluid	Observation	Reference
2-oxoadipic acid	Urine	Elevated	[5]
2-aminoadipic acid	Urine and Plasma	Elevated	[5]
2-hydroxyadipic acid	Urine	Elevated	[5]

Experimental Protocols

The identification and characterization of DHTKD1 mutations as the cause of **2-oxoadipic aciduria** have been achieved through a combination of genetic sequencing and functional studies.

Genetic Analysis: Exome and Sanger Sequencing

The primary method for identifying the genetic basis of **2-oxoadipic aciduria** has been whole-exome sequencing (WES).[1][2][5]

Methodology:

- **DNA Extraction:** Genomic DNA is extracted from peripheral blood leukocytes of the affected individual and their parents.
- **Library Preparation and Exome Capture:** DNA is fragmented, and adaptors are ligated. The exonic regions of the genome are then captured using a commercially available exome enrichment kit.
- **Next-Generation Sequencing (NGS):** The captured DNA fragments are sequenced using a high-throughput sequencing platform.
- **Data Analysis:** Sequence reads are aligned to the human reference genome. Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels). Variants are then filtered based on their frequency in the population, predicted pathogenicity, and concordance with an autosomal recessive inheritance model.

- Sanger Sequencing: Candidate mutations identified by WES are validated and segregation is confirmed in the family members using conventional Sanger sequencing.

Functional Validation in Patient-Derived Fibroblasts

To confirm the pathogenicity of identified DHTKD1 variants, functional studies are performed using primary fibroblasts cultured from skin biopsies of affected individuals.^{[1][2]}

Methodology:

- Cell Culture: Primary fibroblasts are cultured under standard conditions.
- Lentiviral Rescue Experiment:
 - A lentiviral vector containing the wild-type DHTKD1 coding sequence is constructed.
 - Patient-derived fibroblasts are transduced with the lentivirus to express the functional DHTKD1 protein.
 - Metabolite levels in the culture medium and cell lysates are compared between non-transduced and transduced cells. A normalization of 2-oxoadipate levels in the transduced cells confirms the causal role of the DHTKD1 mutations.^{[1][2]}
- Stable Isotope Labeling and Metabolic Flux Analysis:
 - Cultured fibroblasts (patient-derived, rescued, and control) are incubated in a medium containing a stable isotope-labeled precursor, such as 4,4,5,5-d4-L-lysine.
 - After incubation, metabolites are extracted from the cells and the culture medium.
 - The incorporation of the deuterium label into downstream metabolites is measured using gas chromatography-mass spectrometry (GC/MS).
 - In fibroblasts with defective DHTKD1, an accumulation of deuterium-labeled 2-oxoadipate is observed, which is not seen in control or rescued cells.^[1] This directly demonstrates the block in the L-lysine degradation pathway.

Enzyme Activity Assays

The activity of the 2-oxoadipate dehydrogenase complex can be assessed spectrophotometrically.

Methodology:

- **Mitochondrial Isolation:** Mitochondria are isolated from tissue homogenates (e.g., liver or muscle) or cultured cells by differential centrifugation.
- **Enzyme Assay:** The overall activity of the OADHC is measured by monitoring the reduction of NAD⁺ to NADH at 340 nm. The reaction mixture typically contains the mitochondrial preparation, 2-oxoadipate as the substrate, coenzyme A, and NAD⁺.
- **Data Analysis:** The rate of NADH production is calculated from the change in absorbance over time, using the molar extinction coefficient of NADH. Enzyme activity is typically expressed as nmol of NADH formed per minute per milligram of protein.

Visualizations

Signaling Pathway

Figure 1: L-Lysine Degradation Pathway and the Role of DHTKD1

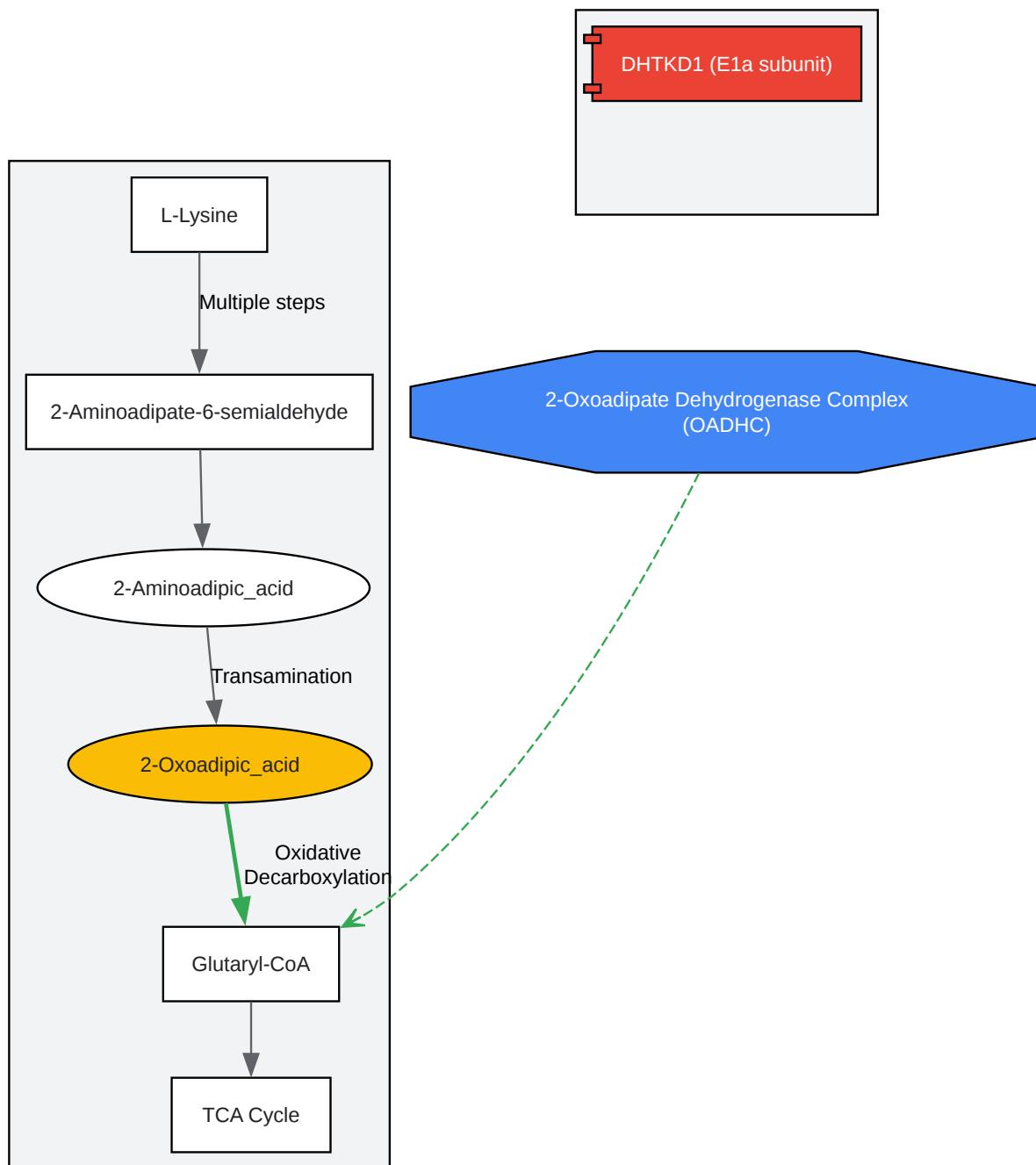


Figure 2: Workflow for Genetic Diagnosis of 2-Oxoadipic Aciduria

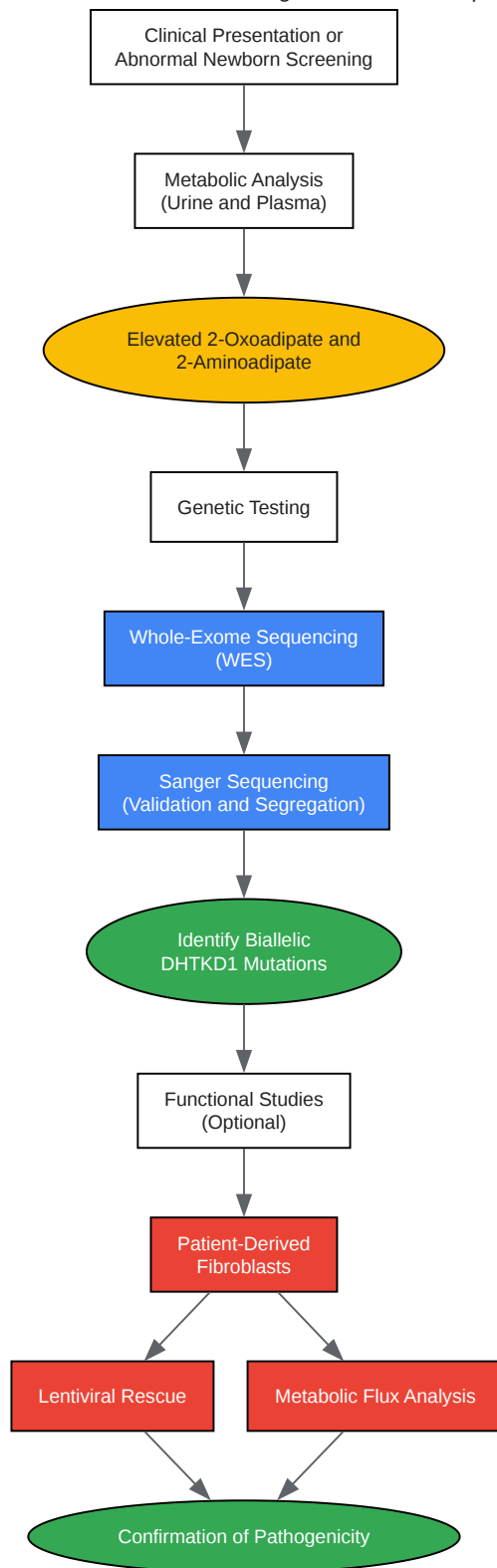
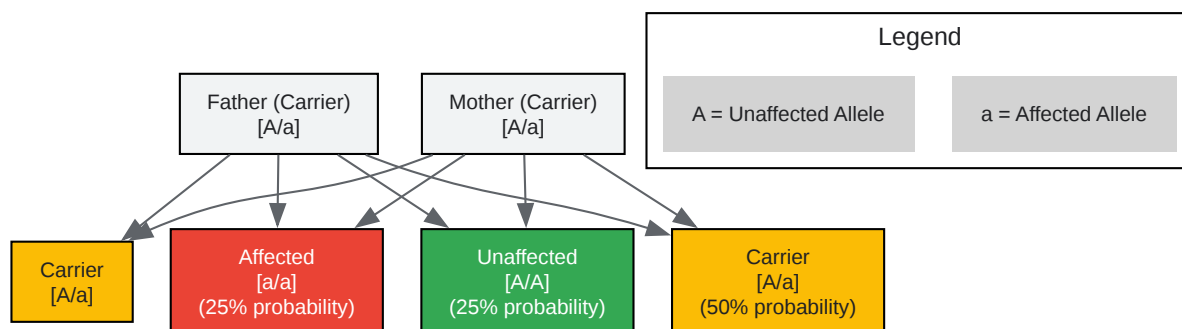


Figure 3: Autosomal Recessive Inheritance of DHTKD1 Mutations



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